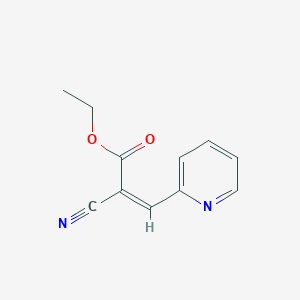![molecular formula C16H13Cl2IN2O3 B4632185 2,4-二氯-N-(2-({[(2-羟乙基)氨基]羰基}-4-碘苯基)苯甲酰胺](/img/structure/B4632185.png)
2,4-二氯-N-(2-({[(2-羟乙基)氨基]羰基}-4-碘苯基)苯甲酰胺
描述
Synthesis Analysis
The synthesis of benzamide derivatives typically involves multi-step chemical reactions, starting from basic aromatic compounds or acids. For instance, the synthesis of similar compounds has been demonstrated through reactions involving selective methylation, chlorination, hydrolyzation, and condensation steps under controlled conditions to achieve the desired structural specificity and functional group attachment (R. Standridge & J. E. Swigor, 1991).
Molecular Structure Analysis
Molecular structure analysis of benzamide derivatives often reveals significant features such as intramolecular hydrogen bonding and specific crystallographic characteristics. For example, studies on closely related molecules have shown strong intramolecular hydrogen bonds influencing the molecular conformation and stability, as well as detailed crystallographic parameters such as unit cell dimensions and molecular geometry in the crystalline state (S. Saeed et al., 2010).
Chemical Reactions and Properties
Benzamide derivatives undergo various chemical reactions, including hydrolysis, condensation, and reactions with amines, to form a broad spectrum of products. These reactions are crucial for modifying the chemical structure and introducing new functional groups that impart different properties to the molecule. The reactivity is significantly influenced by the substituents on the benzamide ring, which can alter the compound's electronic and steric environment, thereby affecting its chemical behavior (A. Saeed et al., 2010).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting point, and crystallinity, are determined by their molecular structure. For instance, the presence of halogen substituents and hydrogen bonding capacity can significantly influence these properties, affecting the compound's behavior in different solvents and its suitability for various applications (T. Yanagi et al., 2000).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are key to understanding the potential applications of benzamide derivatives. These properties are largely dictated by the electronic nature of the substituents on the aromatic rings and the amide functionality, which can participate in a variety of chemical reactions. The ability to form hydrogen bonds and interact with metal ions or other organic molecules opens up possibilities for use in catalysis, material science, and as intermediates in organic synthesis (N. Rashid et al., 2010).
科学研究应用
化学合成和表征
类似于“2,4-二氯-N-(2-({[(2-羟乙基)氨基]羰基}-4-碘苯基)苯甲酰胺”的化合物已合成并对其结构和光谱性质进行了表征。例如,研究描述了使用苯甲酰异硫氰酸酯对氨基酚进行化学选择性 N-苯甲酰化,突出了此类反应在合成生物学相关化合物中的重要性 (Singh, Lakhan, & Singh, 2017)。
抗病原活性
对与给定化合物具有某些结构相似性的硫脲衍生物的研究表明其具有显着的抗病原活性,特别是对能够形成生物膜的菌株,例如铜绿假单胞菌和金黄色葡萄球菌 (Limban, Marutescu, & Chifiriuc, 2011)。这表明在开发抗菌剂方面具有潜在的应用。
超分子化学
对诸如“2,4-二氯-N-(2-({[(2-羟乙基)氨基]羰基}-4-碘苯基)苯甲酰胺”之类的化合物的研究还可以扩展到超分子化学,其重点是分子间相互作用和氢键模式。例如,对 2-氨基-N-(2-羟苯基)苯甲酰胺的分析揭示了影响分子结构的诱导和超分子效应 (Haller, Thaenghin, Un-chai, & Haller, 2017)。
聚合物科学
此外,此类化合物的化学骨架可用于聚合物科学中,以合成具有特定性质的新型聚酰胺,例如热稳定性和极性溶剂中的溶解性,这可能与材料科学应用相关 (Hsiao, Yang, & Chen, 2000)。
属性
IUPAC Name |
2,4-dichloro-N-[2-(2-hydroxyethylcarbamoyl)-4-iodophenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2IN2O3/c17-9-1-3-11(13(18)7-9)16(24)21-14-4-2-10(19)8-12(14)15(23)20-5-6-22/h1-4,7-8,22H,5-6H2,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFROSZZTZAAYLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)NC2=C(C=C(C=C2)I)C(=O)NCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2IN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-cyano-N-(2-fluorophenyl)-3-[3-(4-methylphenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B4632102.png)
![N-{2-[(2-pyridinylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide](/img/structure/B4632105.png)
![4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-6-methyl-2-(3-pyridinyl)quinoline](/img/structure/B4632106.png)

![ethyl 4-{2-[(2-bromo-4-isopropylphenoxy)acetyl]hydrazino}-4-oxobutanoate](/img/structure/B4632126.png)
![1-[(2,4-dichlorobenzyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4632127.png)
![N-[({2-[4-(aminosulfonyl)phenyl]ethyl}amino)carbonyl]-4-methylbenzenesulfonamide](/img/structure/B4632133.png)

![3-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-chlorophenyl acetate](/img/structure/B4632172.png)

![5-{2-[(4-chlorobenzyl)oxy]benzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4632181.png)
![N-(4-isopropylphenyl)-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4632192.png)
![methyl 1-[N-(methylsulfonyl)-N-phenylglycyl]-4-piperidinecarboxylate](/img/structure/B4632194.png)
